molecular formula C6H12CaO12P2 B561225 Fructose-1,6-diphosphate calcium salt CAS No. 103213-33-8

Fructose-1,6-diphosphate calcium salt

Cat. No. B561225
CAS RN: 103213-33-8
M. Wt: 378.176
InChI Key: QIUINQIXDJNFJN-BAOOBMCLSA-L
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Description

Fructose-1,6-diphosphate calcium salt is an important intermediate metabolite produced during glycolysis in cellular energy metabolism . It has the molecular formula C6H12CaO12P2 and a molecular weight of 378.18 g/mol . It is also known by other synonyms such as D-Fructose-1,6-diphoshate calcium salt and D-Fructose 1,6-diphosphate monocalcium salt .


Synthesis Analysis

This compound can be synthesized using a variety of calcium-phosphate nanostructures, including porous amorphous calcium phosphate (ACP) microspheres, hydroxyapatite (HAP) nanorods, and ACP/HAP composite microspheres . This synthesis process involves using fructose 1,6-bisphosphate trisodium salt (FBP) as an organic phosphorus source in aqueous solution in a rapid microwave-assisted hydrothermal reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a fructose molecule that is phosphorylated at the 1 and 6 positions, and a calcium ion . The InChI string representation of its structure is InChI=1S/C6H14O12P2.Ca/c7-3 (1-17-19 (11,12)13)5 (9)6 (10)4 (8)2-18-20 (14,15)16;/h3,5-7,9-10H,1-2H2, (H2,11,12,13) (H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1 .


Chemical Reactions Analysis

This compound plays a crucial role in glycolysis, where it links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks) that catalyze one of the rate-limiting steps of glycolysis . It also has effects on routine coagulation tests, showing a concentration-dependent increase in Prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin time (TT), and a concentration-dependent decrease in fibrinogen (FBG) .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a molecular weight of 378.18 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 12, and a rotatable bond count of 8 .

Scientific Research Applications

  • Cardiovascular Health

    Administration of fructose-1,6-diphosphate during early reperfusion significantly improves recovery of contractile function in the postischemic heart. This effect is associated with increased glycolytic flux, enhancing energy availability during myocardial reperfusion (Takeuchi et al., 1998).

  • Synthesis Techniques

    Research has focused on developing methods like direct precipitation, ethanol precipitation, and ion-exchange resin for purifying calcium fructose-1,6-diphosphate, which is crucial for its application in various fields (Huang Li-yong, 2005).

  • Bone Health

    Fructose-1,6-diphosphate aids in calcium uptake in bone formed in vitro, indicating its potential use in enhancing bone mineralization and treating bone-related diseases (Tenenbaum & Palangio, 1987).

  • Neuroprotection

    It's used in the treatment of ischemic damage in tissues, including the brain. The neuroprotective mechanism and dosing are crucial aspects of its application in clinical settings for ischemic brain damage (Li Rui-lin, 2004).

  • Cellular Protection in Cardiomyocytes

    It reduces adriamycin-induced calcium and increases sarcoplasmic reticulum Ca2+-ATPase activity in rat cardiomyocytes, suggesting a protective role against cardiotoxicity (C. Shan, 2004).

  • Chemical Synthesis

    Fructose-1,6-diphosphate aldolase has been used as a catalyst for synthesizing unusual sugar derivatives, demonstrating its utility in biochemical synthesis processes (Liu, Pederson, & Wong, 1991).

  • Glycolysis Enhancement

    It can serve as a substrate to accelerate glycolysis, particularly in the context of congestive heart failure treatment (Takeuchi et al., 1995).

  • Drug Delivery Systems

    Calcium carbonate/fructose 1,6-bisphosphate composite nanospheres have been developed for drug loading and release, demonstrating potential in cancer treatment (Qi et al., 2014).

  • Postmenopausal Osteoporosis Treatment

    Strontium fructose 1,6-diphosphate shows protective effects on bone in a rat model of postmenopausal osteoporosis, suggesting its use in bone health management (Ma et al., 2012).

  • Metabolic Engineering

    Fructose 1,6-diphosphate is explored in metabolic engineering for efficient biosynthesis from starch and pyrophosphate, highlighting its role in industrial biotechnology (Wang et al., 2017).

  • Clinical Applications

    It stabilizes cell membranes, improves blood rheology, and enhances oxygen usage in ischemic organs, indicating its broad application in cardiovascular, cerebrovascular, and respiratory systems (Wang Zhong-quan, 2009).

  • Ischemic-Hypoxic Brain Injury

    It has been shown to improve neurological recovery and protect the brain from ischemic-hypoxic insults (Farias, Smith, & Markov, 1990).

Mechanism of Action

Target of Action

D-Fructose-1,6-diphosphate calcium salt (F1,6BP) primarily targets the enzymes involved in the glycolytic pathway . It links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks), the enzymes that catalyze one of the rate-limiting steps of glycolysis .

Mode of Action

F1,6BP interacts with its targets and results in changes in the glycolytic pathway. It has been shown to attenuate voltage-activated calcium currents in hippocampal slices, which may explain its anticonvulsant action .

Biochemical Pathways

F1,6BP plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate . It is a potent stimulator of the pentose-phosphate pathway (PPP), a branching metabolic pathway stemming off glycolysis . The compound also affects excitatory and inhibitory synapses differently, causing a moderate reduction in GABA A receptor-mediated current .

Pharmacokinetics

It is known that the compound is a white solid that is soluble in water . This solubility suggests that it could have good bioavailability, but further studies are needed to confirm this.

Result of Action

The action of F1,6BP results in the blocking of epileptiform activity via a previously unrecognized extracellular effect on voltage-activated calcium currents . This provides new insight into the metabolic control of neural excitability.

Action Environment

The action, efficacy, and stability of F1,6BP can be influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the body . Additionally, the compound’s effectiveness in blocking epileptiform activity suggests that it could be influenced by the neural environment .

Safety and Hazards

Fructose-1,6-diphosphate calcium salt should not be used for food, drug, pesticide, or biocidal product use . In case of skin contact, it should be washed off immediately with plenty of water . If inhaled, the person should be moved into fresh air . It should be kept away from heat and sources of ignition due to the risk of explosion .

Biochemical Analysis

Biochemical Properties

D-Fructose-1,6-diphosphate calcium salt is an essential intermediate in glycolysis, gluconeogenesis, and the pentose phosphate pathway . It interacts with several enzymes, including 6-phosphofructokinases, which catalyze one of the rate-limiting steps of glycolysis . This compound also interacts with adenine nucleotides, which regulate these enzymes . The nature of these interactions is primarily regulatory, ensuring the efficient flow of metabolites through the glycolytic pathway.

Cellular Effects

D-Fructose-1,6-diphosphate calcium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . These interactions enhance the efficiency of glycolysis and energy production within cells. Additionally, D-Fructose-1,6-diphosphate calcium salt can inhibit acetate kinase, further influencing cellular metabolic pathways .

Molecular Mechanism

At the molecular level, D-Fructose-1,6-diphosphate calcium salt exerts its effects through binding interactions with key glycolytic enzymes . It activates 6-phosphofructokinases by binding to adenine nucleotides, which enhances the enzyme’s activity . This activation is crucial for maintaining the rate of glycolysis. Additionally, D-Fructose-1,6-diphosphate calcium salt can influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Fructose-1,6-diphosphate calcium salt can change over time due to its stability and degradation . The compound is generally stable when stored in a cool, dry place away from strong oxidizing agents, acids, and bases . Long-term studies have shown that D-Fructose-1,6-diphosphate calcium salt can maintain its activity and influence on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of D-Fructose-1,6-diphosphate calcium salt vary with different dosages in animal models . At low doses, the compound enhances glycolysis and energy production without causing adverse effects . At high doses, it can lead to toxic effects, including gastrointestinal discomfort and potential allergic reactions . These threshold effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

D-Fructose-1,6-diphosphate calcium salt is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . It acts as a precursor for glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, which are critical intermediates in these pathways . The compound also serves as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase .

Transport and Distribution

Within cells, D-Fructose-1,6-diphosphate calcium salt is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where glycolysis and other metabolic processes occur. The compound’s solubility in water aids in its efficient transport and distribution within cellular compartments .

Subcellular Localization

D-Fructose-1,6-diphosphate calcium salt is primarily localized in the cytoplasm, where glycolysis takes place . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules involved in metabolic processes. The compound’s targeting signals and post-translational modifications ensure its proper localization within the cell .

properties

IUPAC Name

calcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUINQIXDJNFJN-BAOOBMCLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CaO12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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